Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester
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Overview
Description
Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester is a useful research compound. Its molecular formula is C16H13ClO3 and its molecular weight is 288.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Liquid Crystal Properties
- A novel bifunctional poly-monomer material was synthesized using a compound structurally related to Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester. The synthesis involved multiple steps, including esterification, reduction, and dehydrolysis. The resulting product and intermediates were characterized using NMR and FT-IR, and their liquid crystal properties were examined using Polarizing Optical Microscopy and Differential Scanning Calorimetry (魏婷 et al., 2012).
Biological Activity
- A series of substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids, structurally similar to this compound, were synthesized and tested for their biological activities, including anti-inflammatory, analgesic, and antimicrobial effects (N. A. Pulina et al., 2009).
Polymer Synthesis and Properties
- Monomers related to this compound were used to synthesize various ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts were then employed in the cyclopolymerization of certain compounds, demonstrating their potential in creating novel polymeric materials (Martin G. Mayershofer et al., 2006).
Mesogenic Unit Synthesis and Behavior
- Aromatic esters, structurally akin to this compound, were synthesized and their lyotropic behaviors in certain solvents were studied. These materials showed the ability to form cholesteric lyotropic phases, indicating their potential in the field of liquid crystal technology (Changcheng Wu et al., 2004).
Quantum Computational and Molecular Docking Studies
- A compound structurally related to this compound, namely 4-Acetylamino-benzoic acid methyl ester, was characterized and studied using quantum chemical theory. Molecular docking studies indicated its potential as an anticancer drug, demonstrating the compound's interaction with various biological receptors (M. Rahuman et al., 2020).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other substances. While the specific mechanism of action for “Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester” is not documented, benzoic acid, a related compound, is known to bind to amino acids leading to their excretion and a decrease in ammonia levels .
Safety and Hazards
Properties
IUPAC Name |
(2-acetyl-4-chlorophenyl) 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-3-5-12(6-4-10)16(19)20-15-8-7-13(17)9-14(15)11(2)18/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLMYSSKWQRXCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354839 |
Source
|
Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88952-03-8 |
Source
|
Record name | Benzoic acid, 4-methyl-, 2-acetyl-4-chlorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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